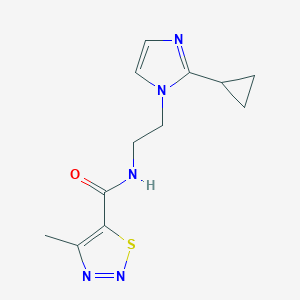
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H15N5OS and its molecular weight is 277.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a novel compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationship (SAR), and relevant case studies.
Structural Features
The compound features:
- Thiadiazole ring : Known for its pharmacological properties.
- Imidazole moiety : Often associated with antifungal and antibacterial activities.
- Cyclopropyl group : Enhances lipophilicity and may affect the compound's interaction with biological targets.
Biological Activities
This compound exhibits a range of biological activities:
| Activity | Description |
|---|---|
| Anticancer | Demonstrated cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Exhibits activity against both Gram-positive and Gram-negative bacteria. |
| Antiviral | Potential effectiveness against viral infections due to its structural features. |
| Anti-inflammatory | Shows promise in reducing inflammation in preclinical models. |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation reactions involving thiadiazole derivatives and imidazole precursors.
- Substitution reactions that introduce the cyclopropyl group into the molecular framework.
Anticancer Activity
In a study assessing the anticancer properties of thiadiazole derivatives, this compound showed significant cytotoxicity against human cancer cell lines. The IC50 values were lower than those of standard chemotherapeutics, indicating its potential as a lead compound in cancer therapy .
Antimicrobial Properties
Research demonstrated that the compound effectively inhibited the growth of various bacterial strains. For instance, it exhibited an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics, suggesting its viability as a new antimicrobial agent .
Anti-inflammatory Effects
In preclinical models, the compound displayed notable anti-inflammatory activity. It was shown to reduce edema significantly in induced inflammation models, supporting its potential application in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The unique combination of structural features in this compound contributes to its biological activity:
- The presence of the thiadiazole ring is critical for cytotoxic activity.
- The cyclopropyl group enhances lipophilicity and may improve cellular uptake.
- Substituents on the imidazole ring can modulate activity against specific biological targets.
Propiedades
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c1-8-10(19-16-15-8)12(18)14-5-7-17-6-4-13-11(17)9-2-3-9/h4,6,9H,2-3,5,7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJGUBAKKQUBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C=CN=C2C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














